

Comparative study of BOC-D-DAB-OH and its L-isomer

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Compound of Interest

Compound Name: **BOC-D-DAB-OH**

Cat. No.: **B557166**

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A Comparative Analysis of **BOC-D-DAB-OH** and its L-Isomer, **BOC-L-DAB-OH**, for Researchers and Drug Development Professionals

In the realm of peptide synthesis and drug development, the stereochemistry of amino acid building blocks plays a pivotal role in determining the ultimate biological activity and pharmacological profile of a molecule. This guide provides a detailed comparative study of two such stereoisomers: $\text{Na-Boc-D-2,4-diaminobutyric acid}$ (**BOC-D-DAB-OH**) and $\text{Na-Boc-L-2,4-diaminobutyric acid}$ (**BOC-L-DAB-OH**). Both compounds are non-proteinogenic amino acids protected with a tert-butyloxycarbonyl (Boc) group, making them valuable reagents in solid-phase peptide synthesis (SPPS) and as scaffolds in medicinal chemistry.^{[1][2]}

Physicochemical Properties

A fundamental comparison begins with the intrinsic physicochemical properties of each isomer. While sharing the same molecular formula and weight, their stereochemical difference results in distinct optical rotations, a critical parameter for enantiomeric purity.

Property	BOC-D-DAB-OH	BOC-L-DAB-OH
Synonyms	Boc-D-Dab-OH	Boc-L-Dab-OH, N-Boc-L-2,4-diaminobutyric acid
CAS Number	80445-78-9[2]	25691-37-6[3][4]
Molecular Formula	C ₉ H ₁₈ N ₂ O ₄ [2]	C ₉ H ₁₈ N ₂ O ₄ [1][3]
Molecular Weight	218.25 g/mol [5]	218.25 g/mol [3]
Appearance	White crystalline powder[2]	White to off-white powder[6]
Melting Point	201 - 205 °C[2]	192 - 194 °C[4][6]
Optical Rotation	$[\alpha]^{20}/D = -17 \pm 2^\circ$ (c=0.5 in MeOH)[2]	$[\alpha]^{20}/D = +8 \pm 2^\circ$ (c=1 in H ₂ O)[1]
Purity	≥ 99% (HPLC)[2]	≥ 97%[3]
Storage Conditions	0 - 8°C[2]	Room Temperature, Sealed in dry[4][6]

Comparative Biological Activity: Inhibition of GABA Uptake

While direct comparative studies on the Boc-protected forms are limited in publicly available literature, valuable insights can be drawn from research on their unprotected parent compounds, D-2,4-diaminobutyric acid (D-DAB) and L-2,4-diaminobutyric acid (L-DAB). A significant study highlights the stereospecificity of these isomers in inhibiting the uptake of the neurotransmitter gamma-aminobutyric acid (GABA).

The L-isomer, S(+)-2,4-diaminobutyric acid, was found to be a significantly more potent inhibitor of sodium-dependent GABA uptake in rat brain slices compared to its D-isomer, R(-)-2,4-diaminobutyric acid.[7][8] This suggests that peptides or small molecules incorporating the L-DAB scaffold may exhibit stronger interactions with GABA transporters. Interestingly, both isomers were equipotent as inhibitors of sodium-independent GABA binding to brain membranes, which may be relevant to their observed neurotoxicity.[7]

Isomer (Unprotected)	Relative Potency in GABA Uptake Inhibition
S(+)-2,4-Diaminobutyric acid (L-isomer)	At least 20 times more potent than the R(-) stereoisomer ^[7]
R(-)-2,4-Diaminobutyric acid (D-isomer)	-

Experimental Protocols

In Vitro GABA Uptake Inhibition Assay

This protocol is based on methodologies used to assess the inhibition of GABA uptake in cell lines or synaptosomes.^{[9][10]}

Objective: To determine the half-maximal inhibitory concentration (IC_{50}) of the test compounds (unprotected D- and L-DAB) for the inhibition of GABA uptake.

Materials:

- Cell line expressing a specific GABA transporter subtype (e.g., HEK-293 cells) or prepared synaptosomes.
- [3 H]GABA (radiolabeled gamma-aminobutyric acid).
- Unlabeled GABA.
- Test compounds (D-DAB and L-DAB).
- Reference inhibitor (e.g., Tiagabine).
- Assay Buffer (e.g., 25 mM HEPES-Tris (pH 7.1), 130 mM NaCl, 5 mM KCl, 1 mM $CaCl_2$, 1 mM $MgSO_4$, 5 mM D-Glucose).^[9]
- 96-well microplates.
- Scintillation cocktail and a microplate scintillation counter.

Procedure:

- Cell Culture and Plating: Culture the GABA transporter-expressing cells to confluence and seed them in 96-well microplates. Allow the cells to adhere for 24-48 hours.[10]
- Preparation of Test Compounds: Prepare stock solutions of D-DAB and L-DAB in the assay buffer. Perform serial dilutions to obtain a range of concentrations to be tested.
- Assay Performance: a. Wash the cells twice with pre-warmed assay buffer.[9] b. Add the assay buffer containing the desired concentrations of the test compounds or reference inhibitor to the wells. c. Pre-incubate the cells with the compounds for 10-20 minutes at room temperature.[9] d. Initiate GABA uptake by adding a fixed concentration of [³H]GABA to each well.[9] e. Incubate for a defined period (e.g., 10-20 minutes) at room temperature.[9]
- Termination of Uptake: Rapidly terminate the uptake by washing the cells three times with ice-cold assay buffer.[9]
- Cell Lysis and Scintillation Counting: Lyse the cells and add a scintillation cocktail. Measure the radioactivity in each well using a microplate scintillation counter.[10]
- Data Analysis: Calculate the percentage of inhibition of [³H]GABA uptake for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[10]

In Vitro Cytotoxicity Assay in Neuroblastoma Cells

This protocol provides a general framework for assessing the cytotoxicity of compounds in a human neuroblastoma cell line like SH-SY5Y.[11][12]

Objective: To determine the cytotoxic effects of **BOC-D-DAB-OH** and **BOC-L-DAB-OH** on neuronal cells.

Materials:

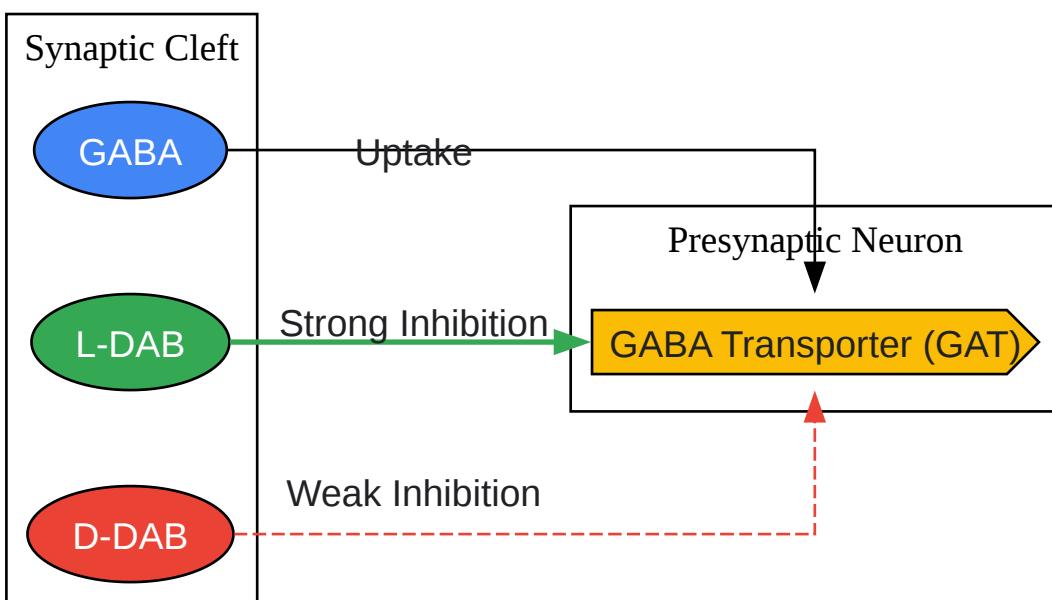
- SH-SY5Y human neuroblastoma cells.
- Cell culture medium (e.g., RPMI 1640 with GlutaMAX supplemented with 10% FBS and antibiotics).[12]

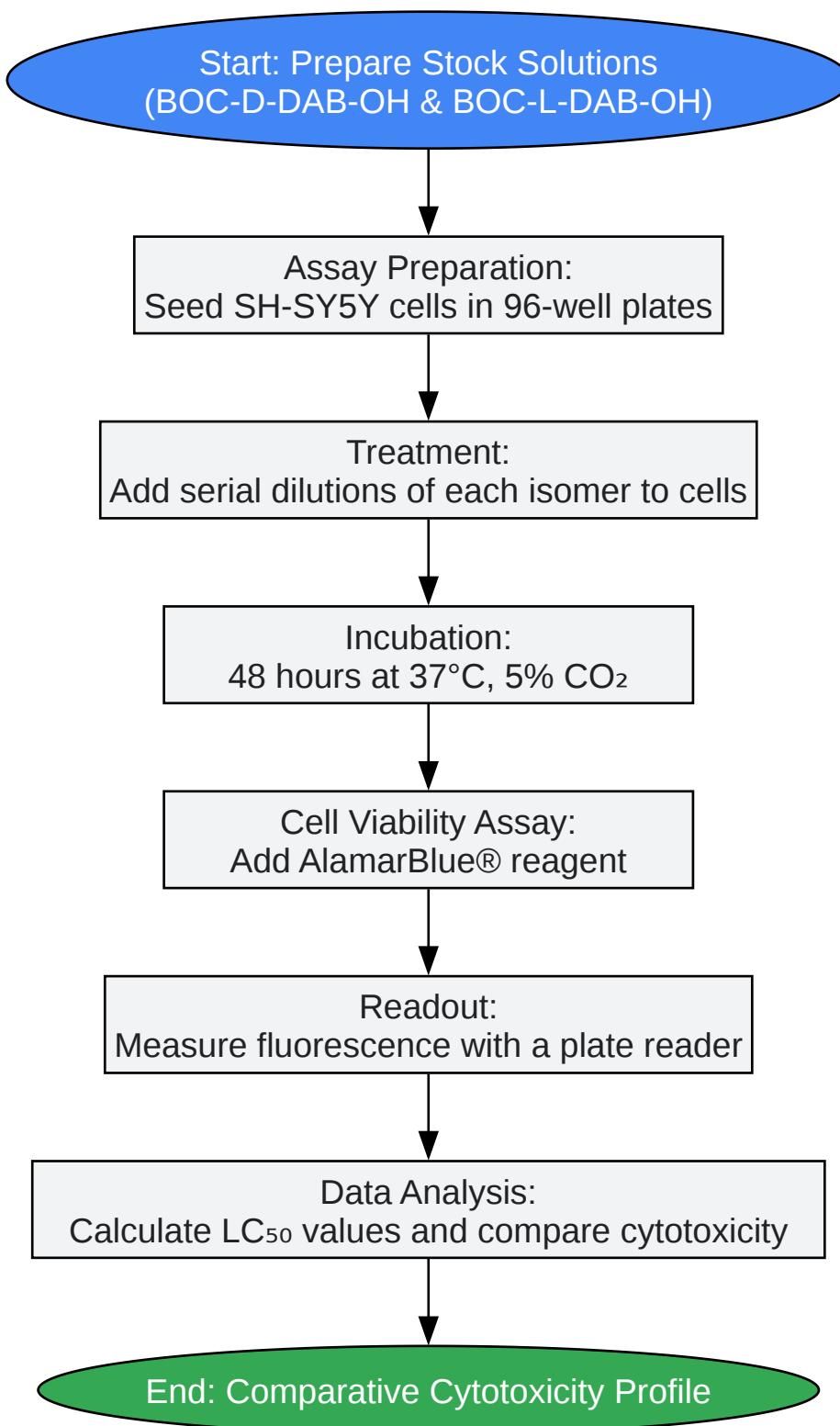
- Test compounds (**BOC-D-DAB-OH** and **BOC-L-DAB-OH**).
- Cell viability reagent (e.g., AlamarBlue® or MTT).[12]
- 96-well plates.
- Microplate reader.

Procedure:

- Cell Seeding: Seed SH-SY5Y cells into 96-well plates at a density of approximately 10,000 cells per well and incubate overnight to allow for cell attachment.[12]
- Compound Treatment: Remove the culture medium and add fresh medium containing varying concentrations of **BOC-D-DAB-OH** or **BOC-L-DAB-OH**.
- Incubation: Incubate the plates for a specified period (e.g., 48 hours) at 37°C in a 5% CO₂ atmosphere.[12]
- Cell Viability Assessment: a. Add the cell viability reagent (e.g., 10% AlamarBlue®) to each well and incubate for an additional 4 hours.[12] b. Measure the fluorescence or absorbance using a microplate reader at the appropriate wavelengths.[12]
- Data Analysis: Express cell viability as a percentage of the untreated control. Plot cell viability against the compound concentration to determine the LC₅₀ (lethal concentration to kill 50% of the cells).

Visualizations





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